molecular formula C7H14OS B14733089 2-(Ethylsulfanyl)cyclopentan-1-OL CAS No. 6636-63-1

2-(Ethylsulfanyl)cyclopentan-1-OL

Cat. No.: B14733089
CAS No.: 6636-63-1
M. Wt: 146.25 g/mol
InChI Key: MCVRYKRBWROZDT-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)cyclopentan-1-OL is an organic compound with the molecular formula C7H14OS It is a cyclopentanol derivative where an ethylsulfanyl group is attached to the second carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)cyclopentan-1-OL can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethyl mercaptan in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of a catalyst such as sodium borohydride to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. One such method includes the catalytic hydrogenation of cyclopentene in the presence of ethyl mercaptan. This process can be optimized for higher yields by controlling the temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)cyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of different substituted cyclopentanols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Substituted cyclopentanols.

Scientific Research Applications

2-(Ethylsulfanyl)cyclopentan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)cyclopentan-1-OL involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopentanol moiety may also play a role in the compound’s overall activity, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentan-1-OL: A simpler analog without the ethylsulfanyl group.

    2-(Methylsulfanyl)cyclopentan-1-OL: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.

    Cyclopentanol: The parent compound without any substituents.

Uniqueness

2-(Ethylsulfanyl)cyclopentan-1-OL is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

6636-63-1

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-ethylsulfanylcyclopentan-1-ol

InChI

InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6(7)8/h6-8H,2-5H2,1H3

InChI Key

MCVRYKRBWROZDT-UHFFFAOYSA-N

Canonical SMILES

CCSC1CCCC1O

Origin of Product

United States

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